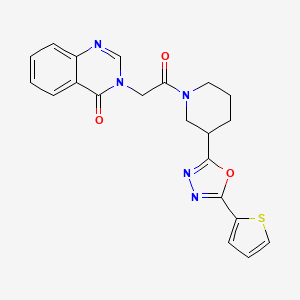

3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

Description

3-(2-Oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core substituted with a 2-oxoethyl group linked to a piperidine ring. The piperidine moiety is further modified with a 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl group. This structure integrates pharmacophoric elements associated with diverse biological activities, including kinase inhibition, anticancer properties, and carbonic anhydrase modulation . The compound’s design leverages the quinazolinone scaffold, known for its role in targeting enzymes like PARP and NMDA receptors, while the oxadiazole and thiophene substituents enhance electronic and steric interactions with biological targets .

Properties

IUPAC Name |

3-[2-oxo-2-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3S/c27-18(12-26-13-22-16-7-2-1-6-15(16)21(26)28)25-9-3-5-14(11-25)19-23-24-20(29-19)17-8-4-10-30-17/h1-2,4,6-8,10,13-14H,3,5,9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHYRMVQXQLHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NN=C(O4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one generally involves multistep organic synthesis protocols. Key steps might include the formation of the quinazolinone core through cyclization reactions, followed by the sequential construction of the piperidine and oxadiazole rings. The thiophene unit is typically introduced through either direct substitution reactions or via intermediate coupling reactions. Each synthetic step necessitates precise reaction conditions involving specific solvents, catalysts, and reagents to ensure high yield and purity.

Industrial Production Methods: Scaling up the production of this compound to an industrial level necessitates a deep understanding of the reaction kinetics and the optimization of process parameters. Techniques such as flow chemistry or continuous processing can be employed to enhance the efficiency and safety of the production process. This ensures consistent product quality and minimizes the environmental impact.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

3-((5-((2-Oxo-2-(Piperidin-1-yl)ethyl)thio)-1,3,4-Oxadiazol-2-yl)methyl)-5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (Compound 18)

This analogue replaces the quinazolinone core with a benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one scaffold. Despite structural differences, it retains the oxadiazole-piperidine-ethyl-oxo motif. Biological testing revealed moderate anti-proliferative activity against breast cancer cell lines (IC₅₀: 12–18 µM), attributed to the oxadiazole-thioether’s role in stabilizing target binding .

2-[4-Oxo-4-[4-(5-Phenyl-1,3,4-Oxadiazol-2-yl)piperidin-1-yl]butyl]sulfanyl-3H-quinazolin-4-one (Compound 9)

This compound substitutes the thiophene with a phenyl group on the oxadiazole. In tankyrase inhibition assays, it demonstrated an activity score of 8.8 (comparable to reference inhibitors), highlighting the importance of aromatic substituents on oxadiazole for enzyme binding .

Thiophene-Containing Analogues

8-(4-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 54i)

This pyridopyrimidinone derivative shares the thiophen-2-yl-piperidine motif with the target compound. In kinase inhibition assays, it exhibited submicromolar potency (IC₅₀: 0.3–0.7 µM), suggesting that the thiophene-piperidine unit enhances hydrophobic interactions in ATP-binding pockets .

Quinazolinones with Alternative Heterocycles

2-Methyl-3-(4-(5-(Piperidin-1-yl)-1,3,4-Oxadiazol-2-yl)phenyl)quinazolin-4(3H)-one (Compound 6f)

This analogue replaces the thiophene with a piperidine-linked oxadiazole. In NMDA receptor inhibition studies, it outperformed Phenytoin (reference drug) in seizure suppression at 30 mg/kg, indicating that piperidine enhances blood-brain barrier penetration .

3-Alkyl-2-(((4-(2-Oxopropyl)-1H-1,2,3-Triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one

Replacing oxadiazole with triazole, this compound showed broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL), underscoring the role of heterocycles in modulating antimicrobial efficacy .

Structure-Activity Relationship (SAR) Analysis

Key Research Findings

Anticancer Activity : The oxadiazole-piperidine-ethyl-oxo motif in the target compound and its analogues shows consistent anti-proliferative activity, with IC₅₀ values ranging from 12 µM to 18 µM in breast cancer models .

Enzyme Inhibition : Thiophene-containing derivatives exhibit superior tankyrase inhibition (activity score: 8.8) compared to phenyl-substituted analogues, likely due to enhanced π-π stacking .

Carbonic Anhydrase Modulation: Aliphatic thioethers on quinazolinones yield lower KI values (7.1–12.6 nM) than aromatic counterparts, suggesting improved active-site binding .

Biological Activity

The compound 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a quinazolinone core linked to a piperidine moiety and a thiophene-substituted oxadiazole ring. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating IC50 values as low as 1.35 μM . The incorporation of the thiophene and oxadiazole moieties may enhance the antimicrobial activity through improved binding to bacterial enzymes or receptors.

Anticancer Activity

The compound's structure implies potential anticancer activity. Studies involving similar oxadiazole derivatives have reported cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features demonstrated significant inhibition of cell proliferation in breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Some studies have suggested that quinazoline derivatives possess neuroprotective properties. The ability of these compounds to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases. Molecular docking studies have indicated interactions with acetylcholine receptors, which are critical for cognitive function .

Study 1: Antitubercular Activity

In a study focused on antitubercular agents, a series of quinazoline derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Among them, specific compounds showed promising results with IC90 values indicating strong potential for further development . The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxicity of various quinazoline derivatives on normal human cells. Compounds were tested against WI-38 human lung fibroblast cells to evaluate their safety profile. Results indicated that several derivatives exhibited low toxicity while maintaining significant anticancer activity against tumor cells .

The biological activities of 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors could lead to neuroprotective effects and influence signaling pathways associated with neurodegeneration.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.